molecular formula C6H5BrOS B13593651 4-Bromo-2-sulfanylphenol

4-Bromo-2-sulfanylphenol

Cat. No.: B13593651
M. Wt: 205.07 g/mol
InChI Key: KIZHERCPCURXDI-UHFFFAOYSA-N
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Description

4-Bromo-2-sulfanylphenol is an organic compound characterized by the presence of a bromine atom, a thiol group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-sulfanylphenol can be achieved through several methods. One common approach involves the bromination of 2-sulfanylphenol using bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the para position relative to the thiol group .

Industrial Production Methods: Industrial production of this compound often involves continuous bromination processes. For instance, the bromination of paracresol with bromine can be carried out in a reactor, where the reaction mixture is maintained at a controlled temperature to ensure complete reaction and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-sulfanylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-sulfanylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 4-Bromo-2-chlorophenol
  • 4-Bromo-2-nitrophenol

Comparison: 4-Bromo-2-sulfanylphenol is unique due to the presence of both a thiol and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a single functional group .

Properties

IUPAC Name

4-bromo-2-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZHERCPCURXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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